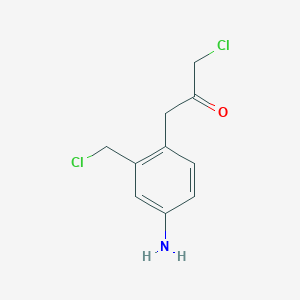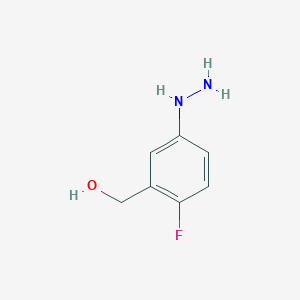![molecular formula C15H12N2O2 B14066355 N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline CAS No. 101456-22-8](/img/structure/B14066355.png)
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline is an organic compound characterized by the presence of a nitrophenyl group attached to an ethynyl linkage, which is further connected to an aniline moiety with a methyl substitution on the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde and N-methylaniline.
Formation of Ethynyl Linkage: The ethynyl linkage is introduced through a Sonogashira coupling reaction, which involves the reaction of 4-nitrobenzaldehyde with an ethynylating agent in the presence of a palladium catalyst and a copper co-catalyst.
Final Product Formation: The resulting intermediate is then reacted with N-methylaniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline involves its interaction with molecular targets through its nitrophenyl and ethynyl groups. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of receptor activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Ethynyl-N,N-dimethylaniline: Similar structure but lacks the nitrophenyl group.
N,N-dimethyl-4-[(4-nitrophenyl)ethynyl]aniline: Similar structure but with dimethyl substitution on the nitrogen atom.
Uniqueness
N-Methyl-4-[(4-nitrophenyl)ethynyl]aniline is unique due to the presence of both the nitrophenyl and ethynyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
101456-22-8 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
N-methyl-4-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C15H12N2O2/c1-16-14-8-4-12(5-9-14)2-3-13-6-10-15(11-7-13)17(18)19/h4-11,16H,1H3 |
InChIキー |
RLYOERJLGZURGK-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-[4-(Chloromethyl)-2-methyl-1,3-dioxolan-2-yl]butan-2-one](/img/structure/B14066322.png)





